4-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-1-naphthol
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Overview
Description
4-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-1-naphthol, commonly referred to as 4-TMBN, is a synthetic organic compound with a wide range of potential applications in scientific research. 4-TMBN is a type of boronic acid derivative that has been used in a variety of synthetic and biochemical applications, including the synthesis of small molecules, the study of enzyme inhibition, and the study of protein-ligand interactions. This compound has been extensively studied and is known to possess a number of unique properties that make it an attractive option for a range of scientific research applications.
Scientific Research Applications
4-TMBN has been used in a variety of scientific research applications. It has been used in the synthesis of small molecules, the study of enzyme inhibition, and the study of protein-ligand interactions. Additionally, 4-TMBN has been used in the synthesis of a variety of boronic acid derivatives, including 4-TMBN-2-yl-1-naphthol, which has been used in the study of enzyme inhibition and protein-ligand interactions. Furthermore, 4-TMBN has been used in the synthesis of a variety of other boronic acid derivatives, including 4-TMBN-2-yl-1-naphthol, which has been used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 4-TMBN is not fully understood. However, it is believed that 4-TMBN acts as an inhibitor of enzymes and proteins by binding to the active site of the enzyme or protein. This binding is believed to be mediated by hydrogen bonding, electrostatic interactions, and hydrophobic interactions. Additionally, 4-TMBN is believed to act as an inhibitor of enzymes by binding to the active site of the enzyme and preventing the enzyme from catalyzing its reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-TMBN are not fully understood. However, it is believed that 4-TMBN may act as an inhibitor of enzymes and proteins, which could potentially lead to the inhibition of certain biochemical and physiological processes. Additionally, 4-TMBN has been shown to bind to the active site of enzymes and proteins, which could potentially lead to the inhibition of certain biochemical and physiological processes.
Advantages and Limitations for Lab Experiments
4-TMBN has a number of advantages and limitations for use in laboratory experiments. One of the main advantages of 4-TMBN is its low cost and ease of synthesis, which makes it an attractive option for a range of scientific research applications. Additionally, 4-TMBN is known to possess a number of unique properties that make it an attractive option for a range of scientific research applications. However, 4-TMBN has a number of limitations, including its low solubility in aqueous solutions and its limited stability in the presence of air.
Future Directions
Given the potential applications of 4-TMBN, there are a number of potential future directions for its use in scientific research. These include the development of new methods for the synthesis of 4-TMBN and its derivatives, the study of its mechanism of action, the study of its biochemical and physiological effects, and the development of new methods for its use in laboratory experiments. Additionally, 4-TMBN could be used in the synthesis of a variety of other boronic acid derivatives, which could potentially be used in the study of enzyme inhibition and protein-ligand interactions. Finally, 4-TMBN could be used in the development of new drugs and drug delivery systems.
Synthesis Methods
4-TMBN can be synthesized using a variety of methods, including nucleophilic substitution, palladium-catalyzed cross-coupling, and the N-alkylation of anilines. The most common method for the synthesis of 4-TMBN is the N-alkylation of anilines, which involves the reaction of an aniline with an alkyl halide in the presence of a base. This method is simple, efficient, and cost-effective, and allows for the synthesis of a wide range of 4-TMBN derivatives. Additionally, this method has been used to synthesize a variety of other boronic acid derivatives, including 4-TMBN-2-yl-1-naphthol.
properties
IUPAC Name |
4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)naphthalen-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BO3/c1-11-10-16(2,3)20-17(19-11)14-8-9-15(18)13-7-5-4-6-12(13)14/h4-9,11,18H,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIHVGDHBNIBGOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)C2=CC=C(C3=CC=CC=C23)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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